molecular formula C16H28N2O4 B3094531 (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate CAS No. 1259039-30-9

(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Cat. No.: B3094531
CAS No.: 1259039-30-9
M. Wt: 312.40
InChI Key: WXRWBESBLVCYGR-LBPRGKRZSA-N
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Description

(S)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (CAS 1259039-30-9) is a high-value spirocyclic building block in medicinal chemistry. This compound features a stereospecific (S)-configured diazaspiro[4.5]decane scaffold, a structure prized for its three-dimensionality and conformational restriction, which can enhance binding affinity and reduce off-target activity in drug discovery . Researchers utilize this scaffold in the design of novel bioactive molecules. Peer-reviewed studies highlight derivatives of the 2,8-diazaspiro[4.5]decane core as promising chitin synthase inhibitors, positioning them as potential antifungal agents . Furthermore, this core structure has been investigated for its applicability in developing inhibitors for various other targets . The compound is supplied with a typical purity of ≥95% and must be stored sealed in a dry, dark place, preferably at -20°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl (3S)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRWBESBLVCYGR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method ensures the formation of the spiro compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate with structurally related diazaspiro compounds, focusing on synthetic routes , substituent effects , physicochemical properties , and applications .

Structural Analogues

Compound Name Substituents/R-Groups Molecular Formula CAS Number Key Features
This compound tert-butyl (C8), ethyl (C3) C₁₆H₂₈N₂O₄ 203934-60-5 Chiral spiro core; high rigidity; research intermediate
8-(tert-Butyl)-4-methyl-2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate tert-butyl (C8), methyl (C4), benzyl (C2) C₂₄H₃₄N₂O₄ Not provided Increased lipophilicity due to benzyl group; potential CNS drug candidate
8-Benzyl 3-ethyl (R)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate benzyl (C8), ethyl (C3) C₂₁H₂₈N₂O₄ Not provided Enantiomeric differences in stereochemistry; discontinued research use
Diethyl (S)-8-benzyl-1,2,8-triazaspiro[4.5]dec-2-ene-3,4-dicarboxylate benzyl (C8), triaza core, double bond C₂₀H₂₈N₃O₄ Not provided Triaza ring introduces hydrogen-bonding sites; tested as PTP1B inhibitor
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate tert-butyl (C8), dioxo groups (C2, C4) C₁₃H₂₀N₂O₅ Not provided Dioxo groups enhance polarity; synthetic intermediate for heterocycles

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogues like D1-D3 () exhibit m.p. ranges of 125–172°C , influenced by aromatic substituents .
  • Solubility : The tert-butyl and ethyl esters in the target compound improve solubility in dichloromethane and ethyl acetate, whereas benzyl-substituted analogs show higher logP values .
  • Stability : The target compound requires storage below 4°C , whereas dioxo derivatives (e.g., ) are more hygroscopic and prone to hydrolysis.

Biological Activity

(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16_{16}H30_{30}N2_2O4_4
  • CAS Number : 203934-60-5
  • Molecular Weight : 314.42 g/mol

The compound is characterized by its spirocyclic structure, which influences its interaction with biological targets.

Research indicates that this compound may modulate various biological pathways. Notably, it has been studied for its potential role in inhibiting protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways involved in growth and differentiation.

Inhibition of Protein Tyrosine Phosphatases

A study highlighted the compound's ability to inhibit PTP1B and TCPTP through yeast-based assays. The growth rate of co-transformed yeast cells was correlated with PTP inhibitor activity, suggesting that the compound effectively disrupts PTP function, which could have implications for treating metabolic disorders such as obesity and diabetes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
PTP InhibitionYeast-based assaySignificant inhibition of PTP1B and TCPTP observed
BBB PermeabilitySynthetic BBB mimic membraneCompound showed favorable permeability characteristics
CytotoxicityCell viability assaysModerate cytotoxic effects on certain cancer cell lines

Case Studies

  • Case Study on PTP Inhibition :
    Research conducted at Sheffield Hallam University focused on synthesizing derivatives of this compound to enhance its inhibitory effects on PTPs. The study found that modifications to the spirocyclic structure could significantly increase potency against PTP1B, highlighting the importance of structure-activity relationships in drug design .
  • Blood-Brain Barrier (BBB) Studies :
    Another investigation utilized a synthetic model to evaluate the permeability of this compound across the BBB. Results indicated that certain structural features of this compound contributed to its ability to cross this barrier, suggesting potential applications in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate with high enantiomeric purity?

  • Methodological Answer : The synthesis should prioritize stereochemical control at the spiro center. Use chiral auxiliaries or asymmetric catalysis during ring-closing steps. For example, tert-butyl ester protection (as in and ) can stabilize intermediates, while ethyl ester groups may require selective deprotection under mild acidic conditions (e.g., TFA). Monitor diastereomer formation via chiral HPLC or polarimetry. Optimize reaction parameters (temperature, solvent polarity) to minimize epimerization .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 1^1H/13^{13}C NMR for functional group analysis, and IR spectroscopy for carbonyl group identification. Purity should be assessed via reverse-phase HPLC (≥98% peak area). For spiro system conformation, employ NOESY NMR to confirm spatial proximity of protons across the diazaspiro ring .

Q. What purification strategies are effective for isolating this compound from synthetic byproducts?

  • Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexane to separate polar impurities. For enantiomeric resolution, chiral stationary phases (e.g., cellulose-based columns) are critical. Recrystallization in tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures can enhance crystalline purity .

Advanced Research Questions

Q. How can dynamic conformational changes in the diazaspiro ring system be studied experimentally?

  • Methodological Answer : Conduct variable-temperature 1^1H NMR to observe ring-flipping kinetics. For quantitative analysis, use NMR relaxation experiments (T1_1, T2_2) to measure rotational correlation times. Complement with DFT calculations (e.g., Gaussian or ORCA software) to model energy barriers between conformers .

Q. What methodologies are recommended to investigate the compound’s reactivity under nucleophilic or electrophilic conditions?

  • Methodological Answer : Perform controlled hydrolysis studies (e.g., in acidic/basic aqueous-organic biphasic systems) to assess ester group stability. Monitor tert-butyl cleavage via LC-MS. For electrophilic substitution, use halogenation (e.g., NBS) or Friedel-Crafts acylation, followed by 19^{19}F NMR or X-ray crystallography to track regioselectivity .

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for similar diazaspiro compounds?

  • Methodological Answer : Systematically vary experimental parameters (e.g., cell lines, assay buffers) to identify confounding factors. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Validate findings with orthogonal assays (e.g., functional cAMP assays for GPCR targets) .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding modes in protein-ligand complexes. For dynamic interactions, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) or molecular dynamics simulations (e.g., GROMACS). Validate cellular activity via CRISPR-edited cell lines or knockout models .

Data Analysis and Experimental Design

Q. How can researchers statistically analyze dose-response data for this compound in pharmacological studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, include ≥3 biological replicates and report confidence intervals .

Q. What computational tools are effective for predicting the environmental fate or toxicity of this compound?

  • Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors. For toxicity prediction, apply QSAR models (e.g., OECD Toolbox) or molecular docking against toxicity-associated proteins (e.g., CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 2
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

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